molecular formula C21H16ClF2N5O2 B2994580 N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide CAS No. 921889-14-7

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide

Cat. No.: B2994580
CAS No.: 921889-14-7
M. Wt: 443.84
InChI Key: YKBFFIXMWVTYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-(3-Chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorobenzyl substituent at the 5-position of the pyrimidine core and a 3,4-difluorobenzamide group linked via an ethyl chain. Such compounds are frequently explored as kinase inhibitors due to their structural mimicry of ATP-binding sites. While specific pharmacological data for this compound are unavailable in the provided evidence, its design suggests optimization for enhanced binding affinity and metabolic stability through halogenation (Cl, F) .

Properties

IUPAC Name

N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF2N5O2/c22-15-3-1-2-13(8-15)11-28-12-26-19-16(21(28)31)10-27-29(19)7-6-25-20(30)14-4-5-17(23)18(24)9-14/h1-5,8-10,12H,6-7,11H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBFFIXMWVTYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in the phosphorylation of several enzyme or transcription factor substrates, leading to reduced cell proliferation and survival. This could potentially be beneficial in the treatment of diseases characterized by unregulated cell growth, such as cancer.

Biological Activity

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C22H19ClF2N5O2C_{22}H_{19}ClF_{2}N_{5}O_{2} and a molecular weight of approximately 439.88 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit certain kinases or enzymes involved in cell signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial strains, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar pyrazolo derivatives. For instance, compounds derived from pyrazolo[3,4-d]pyrimidine structures have shown significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . While specific data for N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide is limited, its structural similarities suggest it may exhibit comparable antimicrobial effects.

Cytotoxicity Studies

Cytotoxicity assays on human embryonic kidney (HEK-293) cells indicated that several related compounds are non-toxic at therapeutic concentrations . This suggests that N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide may also possess a favorable safety profile.

Case Study 1: Antitubercular Activity

In a study focusing on the design and synthesis of substituted benzamide derivatives for anti-tubercular activity, several compounds showed promising results against Mycobacterium tuberculosis . The findings highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Docking Studies

Molecular docking studies have been performed to predict the binding affinity of similar compounds to target proteins involved in disease processes. These studies indicate that modifications in the side chains significantly influence binding interactions and biological efficacy .

Summary Table of Biological Activities

Activity IC50 (μM) Cell Type Notes
Antitubercular1.35 - 2.18Mycobacterium tuberculosisSignificant inhibition observed
Cytotoxicity>40HEK-293Non-toxic at therapeutic concentrations
Enzyme InhibitionTBDTBDPotential based on structural similarity

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between the target compound and analogs from the evidence:

Compound Name / Source Core Structure Benzyl Substituent Benzamide Substituent Molecular Weight (g/mol) Melting Point (°C)
Target Compound Pyrazolo[3,4-d]pyrimidine 3-Chlorobenzyl 3,4-Difluorobenzamide ~450 (estimated) Not reported
Example 53 () Pyrazolo[3,4-d]pyrimidine 3-Fluorophenyl (chromen-2-yl) 2-Fluoro, isopropylbenzamide 589.1 175–178
CAS 922131-26-8 () Pyrazolo[3,4-d]pyrimidine Benzyl 4-(Trifluoromethyl)benzamide 441.4 Not reported
Key Observations:

Example 53 () incorporates a chromen-2-yl system, which may confer distinct π-π stacking interactions but increases molecular weight significantly (~589 vs. ~450) .

Synthetic Routes :

  • Example 53 () was synthesized via Suzuki-Miyaura coupling using a palladium catalyst, a method common to pyrazolo[3,4-d]pyrimidines . The target compound likely follows a similar pathway, with variations in boronic acid or halide precursors.

Physicochemical Data :

  • Melting points correlate with crystallinity; Example 53’s higher MP (175–178°C) suggests stable crystal packing due to its chromen-2-yl group . The target compound’s MP remains unreported, but fluorine and chlorine substituents may reduce crystallinity compared to bulkier groups.

Pharmacological Implications (Theoretical Analysis)

  • Metabolic Stability: Fluorine atoms in the 3,4-difluorobenzamide group may reduce oxidative metabolism compared to non-halogenated analogs, extending half-life .
  • Target Selectivity : The chromen-2-yl system in Example 53 could confer selectivity for kinases with larger hydrophobic pockets, whereas the target compound’s smaller substituents might favor narrower binding sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.